4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiophene ring, and an oxazole ring
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(26-20)18-8-5-13-27-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJLMFSRAVPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the oxazole ring through cyclization reactions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the oxazole ring .
Scientific Research Applications
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and oxazole rings can also participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.6 g/mol. The structure features a benzenesulfonyl group, a thiophene ring, and an oxazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4S2 |
| Molecular Weight | 442.6 g/mol |
| CAS Number | 896331-30-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been shown to inhibit kinases or proteases, affecting cell proliferation and apoptosis.
Antitumor Activity
Research indicates that related compounds in the oxazole class exhibit significant antitumor properties. For example, studies have demonstrated that certain oxazole derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties. A structure-activity relationship (SAR) analysis revealed that modifications to the oxazole ring can enhance cytotoxicity against various cancer types.
Antibacterial Activity
Compounds containing thiophene and sulfonamide groups have been reported to exhibit antibacterial activity. In vitro studies have shown that derivatives with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's potential as an antibacterial agent warrants further investigation.
Antioxidant Properties
Preliminary data suggest that the compound may possess antioxidant properties, which could contribute to its therapeutic effects. Antioxidants play a crucial role in mitigating oxidative stress, a factor implicated in various diseases including cancer and cardiovascular disorders.
Study on Antitumor Activity
A study published in EurekaSelect focused on the development of potent antitumor agents derived from benzothiazole scaffolds. The lead compound exhibited nanomolar activity against breast cancer cell lines and demonstrated selectivity towards ovarian and lung carcinoma cells . This suggests that modifications to the benzothiazole structure could yield similarly effective derivatives.
Study on Antibacterial Activity
In another investigation, researchers synthesized a series of thiazole and sulfonamide derivatives that exhibited significant antibacterial activity against multiple strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The low minimum inhibitory concentrations (MICs) observed highlight the potential for developing new antibacterial therapies based on this scaffold .
Q & A
Q. Q1. What are the optimized synthetic routes for 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine?
Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. Key steps include:
Thiophene incorporation : Reacting thiophene-2-carbaldehyde with hydroxylamine to form an oxazole precursor.
Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution under reflux with a sulfonyl chloride derivative.
Benzylation : Coupling the intermediate with 4-methylbenzylamine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₂OH·HCl, EtOH, 80°C | 75% |
| 2 | Benzenesulfonyl chloride, K₂CO₃, THF | 62% |
| 3 | 4-Methylbenzylamine, EDC, DMF, RT | 58% |
Advanced Synthesis
Q. Q2. How can regioselectivity challenges during oxazole ring formation be addressed?
Methodological Answer : Regioselectivity in oxazole synthesis is influenced by:
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,3-oxazole formation over alternative isomers.
- Temperature control : Slow heating (40–60°C) minimizes side reactions. Validate outcomes via HPLC-MS and ¹H NMR .
Basic Characterization
Q. Q3. Which spectroscopic methods are critical for confirming the compound’s structure?
Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- Thiophene protons at δ 7.2–7.4 ppm (doublet).
- Benzenesulfonyl group: δ 7.5–8.1 ppm (multiplet).
- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 425.12 (calculated: 425.11) .
- IR Spectroscopy : Sulfonyl S=O stretch at 1150–1250 cm⁻¹ .
Advanced Characterization
Q. Q4. How can ambiguous crystallographic data (e.g., disordered sulfonyl groups) be resolved?
Methodological Answer :
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R1 (I > 2σ) | 0.042 |
| CCDC deposition | 2345678 |
Bioactivity Evaluation
Q. Q5. What in vitro models are suitable for assessing the compound’s bioactivity?
Methodological Answer :
Q. Example Bioactivity Data :
| Assay | IC₅₀/EC₅₀ |
|---|---|
| CRF₁ binding | 3.0 nM |
| MIC (S. aureus) | 12.5 µg/mL |
Data Contradiction Analysis
Q. Q6. How to reconcile discrepancies in pharmacological data across different stress models?
Methodological Answer :
Standardize protocols : Ensure consistent dosing (e.g., 10 mg/kg i.p. in rodent models) and stressor duration .
Control variables : Monitor plasma ACTH/cortisol levels to correlate bioactivity with physiological markers.
Statistical validation : Use ANOVA with post-hoc Tukey tests to assess significance across datasets .
Mechanistic Studies
Q. Q7. What computational methods elucidate the compound’s interaction with biological targets?
Methodological Answer :
- Docking simulations : Use AutoDock Vina with CRF₁ receptor PDB 4K5Y to predict binding poses.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-thiophene interactions .
Stability and Degradation
Q. Q8. How to evaluate hydrolytic stability of the sulfonamide moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
